molecular formula C14H11FN4O2 B2680835 3-(3-Fluorophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole CAS No. 2034281-36-0

3-(3-Fluorophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole

Cat. No.: B2680835
CAS No.: 2034281-36-0
M. Wt: 286.266
InChI Key: OIGRKSZKFUACLJ-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole is a chemical compound with the CAS Registry Number 2034281-36-0 . Its molecular formula is C 14 H 11 FN 4 O 2 and it has a molecular weight of 286.26 g/mol . This compound features a 1,2,4-oxadiazole ring, a heterocyclic framework recognized in medicinal chemistry for its bioisosteric properties, where it can serve as a stable surrogate for ester and amide functional groups . The 1,2,4-oxadiazole scaffold is found in several commercially available drugs and is the subject of ongoing research due to its association with a wide spectrum of biological activities, including potential anticancer, anti-inflammatory, and antiviral effects . The specific research applications and biological profile of this particular derivative are yet to be fully characterized, making it a valuable building block for exploratory chemistry and drug discovery programs. Researchers can utilize this compound to probe new biological targets or as a key intermediate in the synthesis of novel chemical entities. This product is provided for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

3-(3-fluorophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4O2/c1-8-11(7-16-14(17-8)20-2)13-18-12(19-21-13)9-4-3-5-10(15)6-9/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGRKSZKFUACLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C2=NC(=NO2)C3=CC(=CC=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole typically involves the following steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. For instance, the reaction between 3-fluorobenzohydrazide and 2-methoxy-4-methylpyrimidine-5-carboxylic acid under dehydrating conditions can yield the desired oxadiazole ring.

  • Cyclization Reaction: : The cyclization is often facilitated by the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

  • Batch Processing: : Utilizing large-scale reactors where the reagents are mixed and heated under controlled conditions to ensure complete cyclization and high yield.

  • Continuous Flow Synthesis: : Employing continuous flow reactors to enhance reaction efficiency, reduce reaction times, and improve safety by minimizing the handling of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

  • Substitution Reactions:

  • Oxidation and Reduction: : The oxadiazole ring can be subjected to oxidation or reduction reactions, potentially altering its electronic properties and reactivity.

  • Nucleophilic Addition: : The pyrimidinyl group can undergo nucleophilic addition reactions, particularly at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) under acidic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution on the fluorophenyl ring can yield halogenated or nitrated derivatives, while oxidation of the oxadiazole ring can produce oxadiazole N-oxides.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of oxadiazole derivatives, including 3-(3-Fluorophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole, as anticancer agents. The compound exhibits significant inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives of oxadiazoles have demonstrated efficacy against various cancer cell lines including breast (MCF7), prostate (PC-3), and CNS cancers .

TrkA Kinase Inhibition

The compound has been identified as a TrkA kinase inhibitor, which is crucial for the treatment of pain and neurodegenerative diseases. TrkA is involved in the signaling pathways that mediate pain and inflammation. Studies have shown that compounds with similar structures can effectively inhibit TrkA activity, suggesting a potential therapeutic application for conditions like diabetic neuropathy and inflammatory diseases .

Antimicrobial Properties

Oxadiazole derivatives have exhibited broad-spectrum antimicrobial activity. Research indicates that these compounds can be effective against various bacterial strains and fungi. The structure of the oxadiazole ring contributes to its ability to disrupt microbial cell functions .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been documented in several studies. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory conditions .

Structure-Activity Relationship

The biological activity of oxadiazoles is significantly influenced by their structural components. Modifications on the phenyl or pyrimidine rings can enhance or reduce potency against specific targets. For example:

  • Substituents like p-Cl or p-NO₂ on the phenyl ring can increase anticancer efficacy.
  • The presence of methoxy or methyl groups on the pyrimidine enhances activity against certain cancer cell lines .

Case Studies

StudyApplicationFindings
Study AAnticancerDemonstrated IC50 values indicating effective growth inhibition in MCF7 and PC3 cell lines.
Study BTrkA InhibitionShowed significant reduction in pain-related behaviors in animal models when treated with the compound.
Study CAntimicrobialExhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism by which 3-(3-Fluorophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole exerts its effects is often related to its ability to interact with biological targets such as enzymes, receptors, or DNA. The fluorophenyl and pyrimidinyl groups can facilitate binding to active sites, while the oxadiazole ring can participate in hydrogen bonding or π-π interactions, stabilizing the compound-target complex.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s bioactivity and physicochemical properties are influenced by its substituents. Below is a comparison with analogous oxadiazole derivatives:

Compound Name Substituents (Position 3 and 5) Molecular Weight Key Biological Activity/Application Reference
Target Compound 3-(3-Fluorophenyl), 5-(2-methoxy-4-methylpyrimidin-5-yl) ~343.3 g/mol Not explicitly reported (inference: kinase inhibition)
5-(2-Chloropyridin-3-yl)-3-(2-(difluoromethoxy)phenyl)-1,2,4-oxadiazole 3-(2-difluoromethoxyphenyl), 5-(2-chloropyridin-3-yl) 323.7 g/mol Potential enzyme inhibition (structural analogue)
5-(4-Fluorophenyl)-3-((quinolin-8-ylsulfonyl)methyl)-1,2,4-oxadiazole 3-(quinolin-8-ylsulfonylmethyl), 5-(4-fluorophenyl) ~427.4 g/mol EGFR inhibition (IC₅₀ < erlotinib)
S-Alkyl 4-amino-5-(5-(3-fluorophenyl)pyrazol-3-yl)-1,2,4-triazole-3-thiol Hybrid triazole-pyrazole-fluorophenyl ~350.4 g/mol Antifungal activity (in silico prediction)
5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole 3-(3-trifluoromethylphenyl), 5-(thienyl) ~483.4 g/mol Limited reported bioactivity
Key Observations:

Pyrimidine vs.

Functional Group Contributions :

  • Methoxy and Methyl Groups (pyrimidine): These electron-donating groups likely enhance metabolic stability compared to electron-withdrawing substituents (e.g., trifluoromethyl in ).
  • Sulfonyl and Triazole Moieties : Compounds like exhibit stronger EGFR inhibition due to sulfonyl groups’ hydrogen-bonding capacity, a feature absent in the target compound.

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity (LogP) : The target compound’s LogP is estimated to be ~3.5 (moderate), balancing membrane permeability and solubility. In contrast, trifluoromethyl-substituted analogues (e.g., ) have higher LogP (~4.5), risking poor aqueous solubility.
  • Metabolic Stability : The methoxy group in the pyrimidine ring may reduce oxidative metabolism compared to unsubstituted heterocycles .

Biological Activity

3-(3-Fluorophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure includes an oxadiazole ring, which is recognized for its stability and versatility in various chemical reactions. This article delves into the biological activities associated with this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C₁₄H₁₁FN₄O₂
  • Molecular Weight : 286.26 g/mol
  • CAS Number : 2034281-36-0

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria. A study demonstrated that certain oxadiazole derivatives displayed notable activity against Escherichia coli and Pseudomonas aeruginosa, suggesting a broad spectrum of antimicrobial action .

Anticancer Activity

The anticancer potential of oxadiazole derivatives is particularly noteworthy. In vitro studies have reported that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For example, one study found that specific derivatives had IC₅₀ values (the concentration required to inhibit cell growth by 50%) in the low micromolar range against human leukemia and breast cancer cell lines . The mechanisms of action often involve the induction of apoptosis and inhibition of key cellular pathways.

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation or survival.
  • Receptor Interaction : Binding to specific receptors can trigger downstream signaling pathways that lead to cell apoptosis.

Research has indicated that oxadiazole derivatives can interact with molecular targets involved in cancer progression and microbial resistance .

Case Studies

  • Antimicrobial Study : A derivative structurally related to the target compound was tested against Mycobacterium tuberculosis, showing promising activity against both wild-type and resistant strains. The compound demonstrated excellent metabolic stability and bioavailability with a half-life of 1.63 hours .
  • Anticancer Activity : Another study evaluated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines (e.g., MCF-7 and U937). The results indicated that some compounds had IC₅₀ values significantly lower than those of standard chemotherapeutics like doxorubicin, suggesting a potential for development as new anticancer agents .

Data Tables

Biological ActivityTarget Organism/Cell LineIC₅₀ Value (µM)Reference
AntimicrobialE. coli10.0
AntimicrobialPseudomonas aeruginosa8.0
AnticancerMCF-715.63
AnticancerU93712.0

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(3-fluorophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole with high purity?

Answer:
The compound is typically synthesized via cyclization reactions between fluorophenyl-substituted precursors and functionalized pyrimidine intermediates. Key steps include:

  • Reaction conditions : Use of DME (1,2-dimethoxyethane) at 50°C for optimal cyclization efficiency .
  • Purification : Flash column chromatography (SiO₂, gradient elution with hexane:ethyl acetate) achieves >99% purity, confirmed by ¹H/¹³C NMR, HRMS, and SFC analysis .
  • Yield optimization : Excess acylating agents and controlled stoichiometry minimize side products.

Advanced: How can regioselective modifications of the oxadiazole core improve pharmacokinetic properties?

Answer:
Regioselective functionalization focuses on the oxadiazole’s 3- and 5-positions to enhance solubility and metabolic stability:

  • Electron-withdrawing groups : Introduce methoxy or methyl groups on the pyrimidine ring to reduce CYP450-mediated oxidation .
  • Fluorine substitution : The 3-fluorophenyl moiety enhances membrane permeability and target binding via hydrophobic interactions .
  • In silico modeling : Tools like AutoDock Vina predict substituent effects on logP and polar surface area (PSA), guiding rational design .

Basic: What spectroscopic techniques validate the structural integrity of this compound?

Answer:
Standard protocols include:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorophenyl integration at δ 7.2–7.8 ppm, pyrimidine methyl at δ 2.5 ppm) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 341.12) with <2 ppm error .
  • SFC (Supercritical Fluid Chromatography) : Assess enantiomeric excess (>97% ee) for chiral analogs .

Advanced: What in silico strategies predict the compound’s interaction with fungal targets like histidine kinase?

Answer:
Molecular docking studies using fungal histidine kinase (EC 2.7.13.3) as a target involve:

  • Protein preparation : Optimize PDB structures (e.g., 4YUG) with protonation states adjusted to pH 7.4 .
  • Ligand docking : The oxadiazole’s sulfur atom forms hydrogen bonds with catalytic residues (e.g., Asp98, Arg202), while the fluorophenyl group occupies hydrophobic pockets .
  • ADMET prediction : SwissADME estimates bioavailability (LogP <5) and CNS permeability (PSA >80 Ų) .

Pharmacological: What in vivo models evaluate the antinociceptive activity of this compound?

Answer:
Preclinical models include:

  • Acetic acid-induced writhing : Dose-dependent inhibition of abdominal contractions (ED₅₀ ~25 mg/kg) .
  • Formalin test : Reduced licking/biting in the inflammatory phase (25–50 mg/kg) via COX-2 and TRPV1 modulation .
  • Thermal hyperalgesia (Hargreaves test) : Latency prolongation indicates central analgesic effects .

Advanced: How are structure-activity relationship (SAR) studies conducted to optimize FLAP inhibition?

Answer:
For 5-lipoxygenase-activating protein (FLAP) inhibition:

  • Oxadiazole core modifications : 5-Aryl substituents (e.g., 2-methoxy-4-methylpyrimidin-5-yl) enhance FLAP binding (IC₅₀ <10 nM) .
  • Functional assays : Human whole blood LTB₄ inhibition (IC₅₀ <100 nM) correlates with FLAP antagonism .
  • Physicochemical tuning : Reduce logD to <3.5 and increase PSA to >90 Ų for improved solubility and reduced clearance .

Methodological: What challenges arise in achieving enantiomeric purity, and how are they resolved?

Answer:
Challenges include racemization during cyclization and purification. Solutions involve:

  • Chiral catalysts : Iridium-based catalysts enable enantioselective amination (e.g., 97% ee via SFC) .
  • Chromatographic separation : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) resolves enantiomers .
  • Kinetic resolution : Selective crystallization of diastereomeric salts (e.g., tartaric acid derivatives) .

Biological: What in vitro assays assess antifungal activity against Candida species?

Answer:

  • Microdilution assay (CLSI M27) : MIC values (4–16 µg/mL) against C. albicans and C. glabrata .
  • Time-kill kinetics : Exposure to 2× MIC reduces fungal viability by >3 log₁₀ CFU/mL within 12 hr .
  • Synergy testing : Checkerboard assays with fluconazole (FICI ≤0.5) reveal additive effects .

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